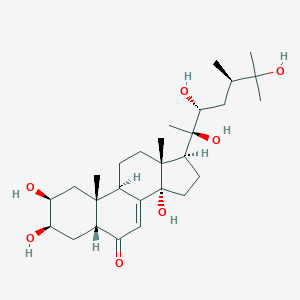

(+)-Medicarpin

描述

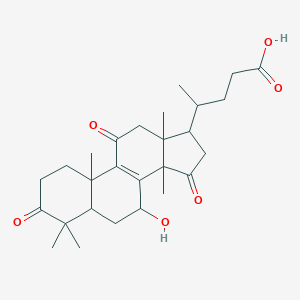

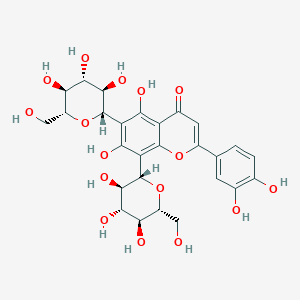

(+)-Medicarpin is a naturally occurring pterocarpan, a type of isoflavonoid, found in various leguminous plants. It is known for its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This compound has garnered significant attention due to its potential therapeutic applications and its role in plant defense mechanisms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Medicarpin typically involves several steps, starting from simpler isoflavonoid precursors. One common synthetic route includes the cyclization of isoflavones under acidic or basic conditions to form the pterocarpan structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the roots and stems of leguminous plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions, ensuring cost-effectiveness and scalability.

化学反应分析

Types of Reactions: (+)-Medicarpin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

科学研究应用

(+)-Medicarpin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and synthesis of pterocarpans.

Biology: Research has shown its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: this compound exhibits promising antifungal, antibacterial, and anti-inflammatory activities, making it a candidate for drug development.

Industry: It is explored for its potential use in agricultural products and natural health supplements.

作用机制

The mechanism of action of (+)-Medicarpin involves its interaction with various molecular targets and pathways:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antibacterial Activity: It interferes with bacterial cell wall synthesis and function, resulting in bacterial cell lysis.

相似化合物的比较

(+)-Medicarpin is compared with other similar pterocarpans and isoflavonoids:

Similar Compounds: Maackiain, Pisatin, and Glyceollin.

Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications. Unlike some other pterocarpans, it has shown significant efficacy in both antifungal and anti-inflammatory assays.

属性

IUPAC Name |

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872005 | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33983-40-3, 33983-39-0 | |

| Record name | rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33983-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Medicrpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (+)-medicarpin?

A1: this compound exhibits its biological activity through various mechanisms, including:

- Antimitotic activity: It demonstrates potent antimitotic properties, particularly in sea urchin eggs, by inhibiting cell division at different stages []. The 2-methoxy substituent appears to be crucial for this activity.

- Induction of lipolysis: this compound promotes lipolysis in brown adipocytes by activating Protein Kinase A (PKA) []. This activation leads to the phosphorylation of hormone-sensitive lipase (HSL) at Serine660, a key step in lipolysis.

- Induction of NRF2 Transcription: this compound can activate the NRF2 pathway []. This transcription factor regulates antioxidant genes like HO-1, GCLC, and NQO1. It also appears to increase NRF2 mRNA levels and inhibit NRF2 proteasomal degradation.

Q2: How does this compound affect the PTEN/AKT signaling pathway in head and neck squamous cell carcinoma (HNSCC)?

A: Research indicates that this compound treatment of HNSCC cells leads to an increase in PTEN and AKT gene expression while decreasing PDK1 gene expression []. These changes were also observed at the protein level. This modulation of the PTEN/AKT pathway suggests a potential role for this compound in HNSCC treatment.

Q3: How does this compound contribute to the defense mechanisms of plants against pathogens?

A: this compound acts as a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attacks [, , , ]. Its accumulation in infected tissues helps to inhibit the growth of fungi and other pathogens.

Q4: Does this compound interact with the immune system?

A: Studies suggest that this compound can influence immune responses, particularly in the context of estrogen-deficient bone loss []. It has been shown to decrease the levels of pro-osteoclastogenic Th17 and B cells while promoting T-regulatory cell differentiation. This suggests an immunomodulatory role for this compound.

Q5: What is the molecular formula, weight, and structure of this compound?

A: * Molecular Formula: C16H14O4 * Molecular Weight: 270.28 g/mol* Structure: this compound is a pterocarpan, characterized by a benzofuran system fused to a chroman unit. It has a chiral center at positions 6a and 11a, with the (+)-enantiomer having the 6aS,11aS configuration [, ].

Q6: What spectroscopic data are available for characterizing this compound?

A6: Various spectroscopic methods have been employed to characterize this compound, including:

- NMR Spectroscopy (1H NMR, 13C NMR, DEPT, COSY, HMQC, HMBC): NMR analyses provide detailed structural information, including proton and carbon chemical shifts, coupling constants, and spatial relationships between atoms [, , , , , , ].

- Mass Spectrometry (MS, FAB-MS): MS techniques determine the molecular weight and fragmentation patterns of the compound, confirming its identity [, , ].

- UV-Visible Spectroscopy (UV): UV spectra provide information about the electronic transitions within the molecule, aiding in structural elucidation [, , ].

- Infrared Spectroscopy (IR): IR spectra reveal functional groups present in the molecule, such as hydroxyl groups, aromatic rings, and C-O bonds [, , ].

- Circular Dichroism (CD): CD spectroscopy, in conjunction with X-ray diffraction, has been used to determine the absolute configuration of this compound [].

Q7: Are there any computational studies exploring the structure-activity relationships of medicarpin and its analogs?

A: While the provided papers don't delve into specific computational studies, they highlight the importance of the 2-methoxy substituent for the antimitotic activity of pterocarpans []. This suggests that computational methods like QSAR (Quantitative Structure-Activity Relationship) could be valuable for understanding and predicting the activity of medicarpin analogs.

Q8: How does the chemical structure of this compound influence its biological activity?

A:

- 2-Methoxy Substituent: The presence of the 2-methoxy group in this compound appears to be essential for its potent antimitotic activity [].

- Chirality: The (+)-(6aS,11aS)-enantiomer of medicarpin exhibits significantly higher osteogenic activity compared to the (-)-enantiomer or the racemic mixture []. This highlights the importance of chirality for its biological effects.

Q9: What is the bioavailability and metabolic fate of this compound?

A9: Limited information is available on the pharmacokinetics of this compound. As a natural product, it is likely metabolized by various enzymes, potentially leading to the formation of glucuronide or sulfate conjugates.

Q10: What in vitro models have been used to study the biological activity of this compound?

A10: Several in vitro models have been used, including:

- Sea Urchin Eggs: To evaluate antimitotic activity and determine the impact of structural modifications on potency [].

- Mouse Brown Adipocytes: To investigate its effects on lipolysis and the underlying mechanism involving PKA activation [].

- Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: To assess its potential anti-cancer effects and impact on the PTEN/AKT signaling pathway [].

Q11: What in vivo models have been used to study the effects of this compound?

A11: In vivo studies have been conducted in:

- Mice: To investigate the effects of this compound and its methoxyisoflavone analogs on estrogen-deficient bone loss. These studies demonstrated the ability of these compounds to prevent bone loss and modulate immune responses [].

Q12: Have there been any clinical trials involving this compound?

A12: The provided papers do not mention any clinical trials involving this compound.

Q13: Are there any known mechanisms of resistance to this compound in fungi or other organisms?

A: Some fungal pathogens, such as Nectria haematococca MP VI, can detoxify medicarpin by converting it to less toxic derivatives []. This detoxification mechanism involves the enzymatic modification of the pterocarpan structure, reducing its antifungal activity.

Q14: When was this compound first isolated and what are some milestones in its research?

A: * Isolation: this compound was first isolated from various plant species, including Arachis hypogaea (groundnut) []. * Total Synthesis: The first asymmetric total synthesis of this compound was achieved, enabling further research into its biological activity and therapeutic potential [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。